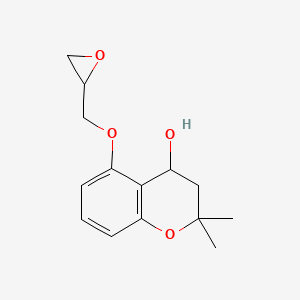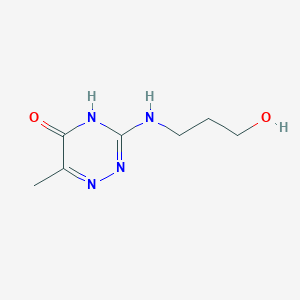
1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
Preclinical pharmacology and pharmacokinetics of CERC-301 : This research explores the properties of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrating its potential for treating major depressive disorder. The study provides insights into the drug's high binding affinity, efficacy, and safety profile based on preclinical data, highlighting its translational approach for dose selection in clinical trials (Garner et al., 2015).
Corrosion Inhibition
Quantum chemical and molecular dynamic simulation studies : This study investigates the adsorption and corrosion inhibition properties of three piperidine derivatives on iron corrosion. It emphasizes the importance of global reactivity parameters and the adsorption behaviors of these compounds on metal surfaces, suggesting potential applications in materials science and engineering (Kaya et al., 2016).
Urotensin-II Receptor Antagonism
Synthesis and SAR of thieno[3,2-b]pyridinyl urea derivatives : This research focuses on developing novel and potent urotensin-II receptor antagonists. The study details the effects of substituents on the thieno[3,2-b]pyridinyl core and the optimization of activity, identifying a derivative with significant potency and highlighting its therapeutic potential, despite challenges with oral bioavailability (Lim et al., 2014).
Radical Cyclization in Synthesis
C-C Bond Formation by Radical Cyclization : This study outlines the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from specific dialkylaminopyrimidine diones via intramolecular addition of aryl radical. It demonstrates a method for creating complex heterocycles, relevant for developing pharmaceuticals and advanced materials (Majumdar & Mukhopadhyay, 2003).
Antitumor Activity
Synthesis and antitumor activities of novel pyrimidine derivatives : The research explores the synthesis of new pyrimidine derivatives of ascorbic acid and their evaluation for antitumor activities. One compound, in particular, showed significant efficacy against various cancer cell lines, underscoring the potential for developing new anticancer agents (Raić-Malić et al., 2000).
Inhibition Effect on Mild Steel Corrosion
Interactions and Inhibition Effect of Urea-Derived Mannich Bases : Investigating Mannich bases as corrosion inhibitors for mild steel in hydrochloric acid, this study underscores the role of molecular structure in corrosion inhibition efficiency. It provides a comprehensive analysis of the thermodynamics and kinetics of adsorption, with implications for industrial applications (Jeeva et al., 2015).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-16-4-2-14(3-5-16)12-22-18(25)23-13-15-6-10-24(11-7-15)17-20-8-1-9-21-17/h1-5,8-9,15H,6-7,10-13H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSADVVGJDCVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)
![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)






![4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B2402924.png)

![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
